molecular formula C23H33N5O7 B12518094 L-Tyrosine, L-asparaginyl-L-prolyl-L-valyl- CAS No. 663940-77-0

L-Tyrosine, L-asparaginyl-L-prolyl-L-valyl-

Cat. No.: B12518094
CAS No.: 663940-77-0
M. Wt: 491.5 g/mol
InChI Key: QNXWXFUQAWCYMR-DWRORGKVSA-N
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Description

L-Tyrosine, L-asparaginyl-L-prolyl-L-valyl- is a peptide compound composed of four amino acids: L-tyrosine, L-asparagine, L-proline, and L-valine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosine, L-asparaginyl-L-prolyl-L-valyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The C-terminal amino acid (L-valine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the amine group.

    Coupling: The next amino acid (L-proline) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for L-asparagine and L-tyrosine.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like L-Tyrosine, L-asparaginyl-L-prolyl-L-valyl- often employs automated peptide synthesizers that utilize SPPS. These machines streamline the synthesis process, allowing for the efficient production of large quantities of peptides with high purity.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosine, L-asparaginyl-L-prolyl-L-valyl- can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group of L-tyrosine can be oxidized to form quinones.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide.

    Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or periodate can be used under mild conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Conditions typically involve nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced peptides with free thiol groups.

    Substitution: Modified peptides with new functional groups.

Scientific Research Applications

L-Tyrosine, L-asparaginyl-L-prolyl-L-valyl- has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including its role in enzyme inhibition and receptor binding.

    Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Tyrosine, L-asparaginyl-L-prolyl-L-valyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets, modulating their activity and influencing various biological pathways. For example, L-tyrosine residues can participate in phosphorylation reactions, affecting signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    L-Glutaminyl-L-asparaginyl-L-prolyl-L-valyl-: Similar in structure but contains L-glutamine instead of L-tyrosine.

    L-Valyl-L-prolyl-L-proline: A tripeptide with similar properties but lacks L-tyrosine and L-asparagine.

Uniqueness

L-Tyrosine, L-asparaginyl-L-prolyl-L-valyl- is unique due to the presence of L-tyrosine, which imparts specific chemical properties, such as the ability to undergo phosphorylation. This makes it particularly valuable for studying phosphorylation-dependent signaling pathways.

Properties

CAS No.

663940-77-0

Molecular Formula

C23H33N5O7

Molecular Weight

491.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C23H33N5O7/c1-12(2)19(21(32)26-16(23(34)35)10-13-5-7-14(29)8-6-13)27-20(31)17-4-3-9-28(17)22(33)15(24)11-18(25)30/h5-8,12,15-17,19,29H,3-4,9-11,24H2,1-2H3,(H2,25,30)(H,26,32)(H,27,31)(H,34,35)/t15-,16-,17-,19-/m0/s1

InChI Key

QNXWXFUQAWCYMR-DWRORGKVSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)N)N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)N)N

Origin of Product

United States

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